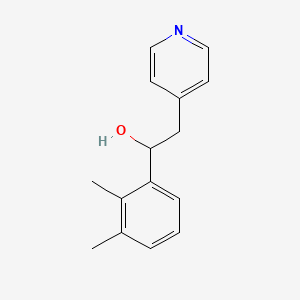
1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethanol is an organic compound that features a phenyl group substituted with two methyl groups at the 2 and 3 positions, a pyridine ring at the 4 position, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethanol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzaldehyde with 4-pyridylmagnesium bromide, followed by reduction of the resulting intermediate with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 1-(2,3-Dimethylphenyl)-2-pyridin-4-ylketone.
Reduction: Formation of 1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethane.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways. The compound’s structure allows it to fit into the active sites of enzymes or receptors, influencing their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2,3-Dimethylphenyl)-2-pyridin-4-ylmethanol
- 1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethane
- 1-(2,3-Dimethylphenyl)-2-pyridin-4-ylketone
Uniqueness
1-(2,3-Dimethylphenyl)-2-pyridin-4-ylethanol is unique due to its specific combination of functional groups and structural features. The presence of both a phenyl and pyridine ring, along with the ethanol moiety, provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
1-(2,3-dimethylphenyl)-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C15H17NO/c1-11-4-3-5-14(12(11)2)15(17)10-13-6-8-16-9-7-13/h3-9,15,17H,10H2,1-2H3 |
InChIキー |
GGPSYPLXXCOPAB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(CC2=CC=NC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



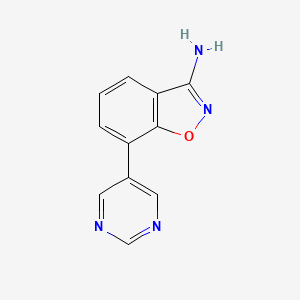
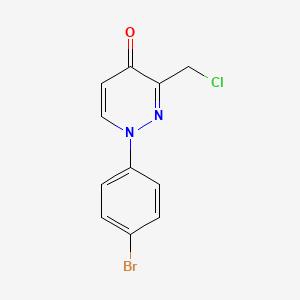
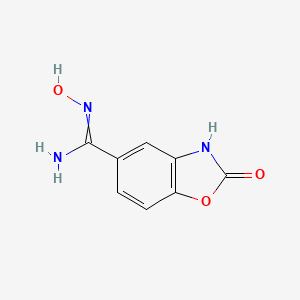

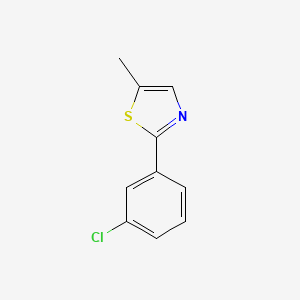
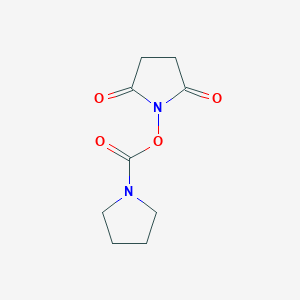


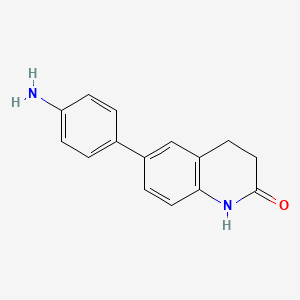
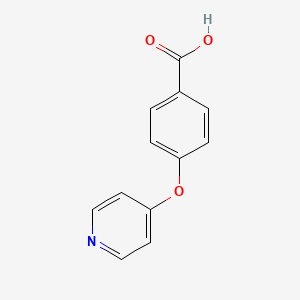
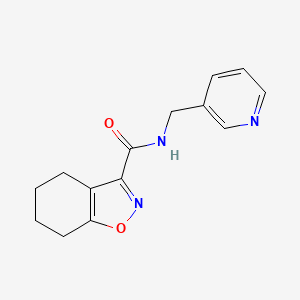
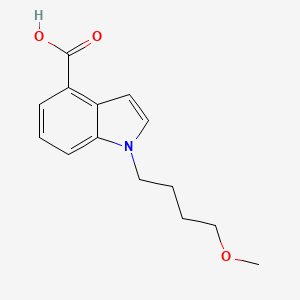
![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)
